Cyanomethyl ethanethioate
CAS No.: 59463-56-8
Cat. No.: VC2429427
Molecular Formula: C4H5NOS
Molecular Weight: 115.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59463-56-8 |
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Molecular Formula | C4H5NOS |
Molecular Weight | 115.16 g/mol |
IUPAC Name | S-(cyanomethyl) ethanethioate |
Standard InChI | InChI=1S/C4H5NOS/c1-4(6)7-3-2-5/h3H2,1H3 |
Standard InChI Key | XMDLKUYYOPPWRL-UHFFFAOYSA-N |
SMILES | CC(=O)SCC#N |
Canonical SMILES | CC(=O)SCC#N |
Introduction
Physical and Chemical Properties
Cyanomethyl ethanethioate exhibits distinct physical and chemical characteristics that define its behavior in various chemical environments. Its molecular formula is C₄H₅NOS with a molecular weight of approximately 115.15 g/mol .
Physical Properties
The physical state of cyanomethyl ethanethioate is typically described as a pale yellow liquid at room temperature . The compound possesses several measurable physical properties that have been documented through research.
Table 1: Physical Properties of Cyanomethyl Ethanethioate
Chemical Structure and Reactivity
Cyanomethyl ethanethioate contains two primary functional groups that contribute to its chemical behavior:
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A thioester group (ethanethioate) which is moderately reactive and can undergo hydrolysis and transesterification
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A cyanomethyl group that contains the reactive nitrile functionality
The compound's InChI code is 1S/C4H5NOS/c1-4(6)7-3-2-5/h3H2,1H3, which represents its specific molecular structure . The presence of both the thioester and nitrile groups provides multiple sites for chemical reactions, making it versatile in organic synthesis applications.
Synthesis Methods
The synthesis of cyanomethyl ethanethioate has been documented in scientific literature through several methods. The primary approach involves the reaction of ethanethiol with acrylonitrile in the presence of a suitable catalyst.
Standard Synthetic Route
The standard synthesis typically follows these general steps:
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Reaction of ethanethiol with acrylonitrile under controlled conditions
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Catalysis to promote the addition reaction
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Purification by distillation or recrystallization to obtain the final product
Several scientific studies have explored methods to optimize this synthesis, focusing on improving yield and purity through modified reaction conditions.
Literature Documentation
The synthesis of cyanomethyl ethanethioate has been documented in several scientific publications:
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Gaumont, Wazneh, and Denis in Tetrahedron (1991) described synthetic approaches for this compound and related derivatives .
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Delprino et al. in the Journal of Pharmaceutical Sciences (1993) discussed synthesis methods in the context of pharmaceutical applications .
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Boehme and Dick in Archiv der Pharmazie (1961) provided early documentation of the synthesis process .
Applications in Chemical Research
Cyanomethyl ethanethioate has several applications in organic chemistry and potentially in medicinal research.
Organic Synthesis Applications
The compound serves as an important precursor and building block in organic synthesis:
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It functions as a precursor for the synthesis of other thioester compounds
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The compound can be used to create more complex heterocyclic structures
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Its reactive functional groups make it valuable in various synthetic pathways
Structural Relationships with Similar Compounds
Cyanomethyl ethanethioate shares structural or functional similarities with several other compounds used in organic chemistry.
Research Findings and Scientific Literature
Scientific research on cyanomethyl ethanethioate spans several decades, with contributions from various research groups.
Key Research Publications
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The 1991 publication by Gaumont, Wazneh, and Denis in Tetrahedron (vol. 47, no. 27, pp. 4927-4940) explored synthetic approaches and characterization methods .
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Delprino and colleagues' 1993 paper in the Journal of Pharmaceutical Sciences (vol. 82, no. 5, pp. 506-512) investigated potential pharmaceutical applications .
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Earlier foundational work by Boehme and Dick in 1961 (Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, vol. 294, pp. 475-478) established some of the initial understanding of this compound .
Spectroscopic Characterization
Research has employed various spectroscopic techniques to characterize cyanomethyl ethanethioate, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass spectrometry
These analytical techniques have helped establish the compound's structural properties and purity parameters for research applications.
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